molecular formula C16H13N3O2 B5712373 (E)-2-cyano-N-(4-methoxyphenyl)-3-pyridin-3-ylprop-2-enamide

(E)-2-cyano-N-(4-methoxyphenyl)-3-pyridin-3-ylprop-2-enamide

Cat. No.: B5712373
M. Wt: 279.29 g/mol
InChI Key: GFUNAFAMWBKUBW-UKTHLTGXSA-N
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Description

(E)-2-cyano-N-(4-methoxyphenyl)-3-pyridin-3-ylprop-2-enamide is an organic compound that belongs to the class of enamides It features a cyano group, a methoxyphenyl group, and a pyridinyl group attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-N-(4-methoxyphenyl)-3-pyridin-3-ylprop-2-enamide typically involves a multi-step process. One common method includes the following steps:

    Starting Materials: 4-methoxybenzaldehyde, 3-pyridinecarboxaldehyde, and malononitrile.

    Knoevenagel Condensation: The reaction between 4-methoxybenzaldehyde and malononitrile in the presence of a base such as piperidine to form (E)-2-cyano-3-(4-methoxyphenyl)acrylonitrile.

    Aldol Condensation: The reaction of (E)-2-cyano-3-(4-methoxyphenyl)acrylonitrile with 3-pyridinecarboxaldehyde in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N-(4-methoxyphenyl)-3-pyridin-3-ylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-(4-methoxyphenyl)-3-pyridin-3-ylprop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapy .

Properties

IUPAC Name

(E)-2-cyano-N-(4-methoxyphenyl)-3-pyridin-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-21-15-6-4-14(5-7-15)19-16(20)13(10-17)9-12-3-2-8-18-11-12/h2-9,11H,1H3,(H,19,20)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUNAFAMWBKUBW-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=CC2=CN=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C/C2=CN=CC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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